molecular formula C18H15FN2OS B4845636 N-[4-(4-FLUOROPHENYL)-5-METHYL-13-THIAZOL-2-YL]-2-PHENYLACETAMIDE

N-[4-(4-FLUOROPHENYL)-5-METHYL-13-THIAZOL-2-YL]-2-PHENYLACETAMIDE

Cat. No.: B4845636
M. Wt: 326.4 g/mol
InChI Key: CWJCFWJVPYLPBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(4-FLUOROPHENYL)-5-METHYL-13-THIAZOL-2-YL]-2-PHENYLACETAMIDE is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties

Preparation Methods

The synthesis of N-[4-(4-FLUOROPHENYL)-5-METHYL-13-THIAZOL-2-YL]-2-PHENYLACETAMIDE typically involves the Hantzsch thiazole synthesis method. This reaction involves the condensation of a substituted thiourea with α-halo ketones in the presence of a solvent like ethanol . The reaction conditions are generally mild, and the process can be scaled up for industrial production. The method is efficient and yields the desired thiazole derivative with high purity.

Chemical Reactions Analysis

N-[4-(4-FLUOROPHENYL)-5-METHYL-13-THIAZOL-2-YL]-2-PHENYLACETAMIDE undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[4-(4-FLUOROPHENYL)-5-METHYL-13-THIAZOL-2-YL]-2-PHENYLACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(4-FLUOROPHENYL)-5-METHYL-13-THIAZOL-2-YL]-2-PHENYLACETAMIDE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, thereby disrupting cellular processes. For example, it may inhibit the biosynthesis of bacterial lipids, leading to antimicrobial effects . The exact molecular pathways involved are still under investigation.

Comparison with Similar Compounds

N-[4-(4-FLUOROPHENYL)-5-METHYL-13-THIAZOL-2-YL]-2-PHENYLACETAMIDE can be compared with other thiazole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2OS/c1-12-17(14-7-9-15(19)10-8-14)21-18(23-12)20-16(22)11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWJCFWJVPYLPBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)CC2=CC=CC=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(4-FLUOROPHENYL)-5-METHYL-13-THIAZOL-2-YL]-2-PHENYLACETAMIDE
Reactant of Route 2
Reactant of Route 2
N-[4-(4-FLUOROPHENYL)-5-METHYL-13-THIAZOL-2-YL]-2-PHENYLACETAMIDE
Reactant of Route 3
Reactant of Route 3
N-[4-(4-FLUOROPHENYL)-5-METHYL-13-THIAZOL-2-YL]-2-PHENYLACETAMIDE
Reactant of Route 4
Reactant of Route 4
N-[4-(4-FLUOROPHENYL)-5-METHYL-13-THIAZOL-2-YL]-2-PHENYLACETAMIDE
Reactant of Route 5
Reactant of Route 5
N-[4-(4-FLUOROPHENYL)-5-METHYL-13-THIAZOL-2-YL]-2-PHENYLACETAMIDE
Reactant of Route 6
Reactant of Route 6
N-[4-(4-FLUOROPHENYL)-5-METHYL-13-THIAZOL-2-YL]-2-PHENYLACETAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.